Cas no 56096-89-0 (4-Fluoro-2-iodobenzoic acid)

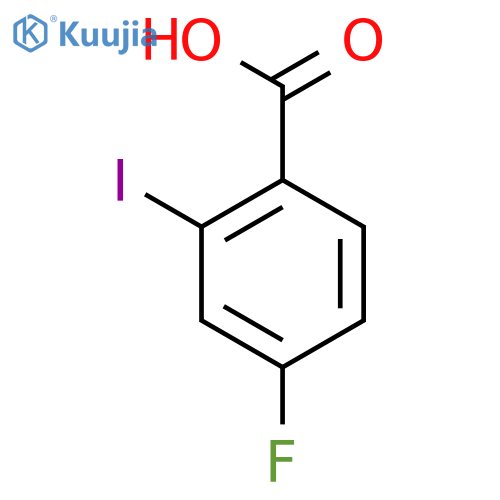

4-Fluoro-2-iodobenzoic acid structure

商品名:4-Fluoro-2-iodobenzoic acid

CAS番号:56096-89-0

MF:C7H4FIO2

メガワット:266.008337974548

MDL:MFCD04108278

CID:366468

PubChem ID:329760704

4-Fluoro-2-iodobenzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-Fluoro-2-iodobenzoic acid

- Benzoic acid, 4-fluoro-2-iodo-

- J-515335

- 4-Fluoro-2-Iodobenzoicacid

- NCGC00338400-01

- AB01331058-02

- EN300-39483

- 4-Fluoro-2-iodobenzoic acid, 97%

- 3-CHLORO-4-[2-(4-CHLOROPHENYL)HYDRAZONO]-2-(4-METHOXYPHENOXY)BUT-2-ENOICACID

- FT-0649051

- Benzoic acid, 4-fluoroiodo-

- MFCD04108278

- SCHEMBL1588995

- 2-Iodo-4-fluorobenzoic acid

- DTXSID70501170

- Z239685232

- DUKFTVLJAXWGPI-UHFFFAOYSA-N

- AC-3965

- AKOS000140853

- 4-Fluoro-2-iodo-benzoic acid

- SY047057

- CK1080

- PS-7327

- A1736

- AM61595

- 56096-89-0

- CS-W014051

-

- MDL: MFCD04108278

- インチ: InChI=1S/C7H4FIO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)

- InChIKey: DUKFTVLJAXWGPI-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C=C1F)I)C(=O)O

計算された属性

- せいみつぶんしりょう: 265.92400

- どういたいしつりょう: 265.92401g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 163

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 37.3Ų

じっけんとくせい

- ゆうかいてん: 143-147 °C

- ふってん: 309.3℃ at 760 mmHg

- PSA: 37.30000

- LogP: 2.12850

- かんど: Light Sensitive

4-Fluoro-2-iodobenzoic acid セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H301,H315,H319,H335

- 警告文: P261,P301+P310,P305+P351+P338

- 危険物輸送番号:UN 2811 6.1/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 25-36/37/38

- セキュリティの説明: S26; S36/37; S45

-

危険物標識:

- セキュリティ用語:S26-S36/37-S45

- 危険レベル:6.1

- リスク用語:R25

4-Fluoro-2-iodobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1035950-25g |

4-Fluoro-2-iodobenzoic acid |

56096-89-0 | 98% | 25g |

¥241.00 | 2024-05-08 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1035950-500g |

4-Fluoro-2-iodobenzoic acid |

56096-89-0 | 98% | 500g |

¥3726.00 | 2024-05-08 | |

| Chemenu | CM157863-100g |

4-Fluoro-2-iodobenzoic acid |

56096-89-0 | 95%+ | 100g |

$236 | 2022-12-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC0616-1G |

4-fluoro-2-iodobenzoic acid |

56096-89-0 | 97% | 1g |

¥ 244.00 | 2023-04-13 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F26510-25g |

4-Fluoro-2-iodobenzoic acid |

56096-89-0 | 97% | 25g |

¥170.0 | 2023-09-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC0616-5G |

4-fluoro-2-iodobenzoic acid |

56096-89-0 | 97% | 5g |

¥ 745.00 | 2023-04-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1035950-1g |

4-Fluoro-2-iodobenzoic acid |

56096-89-0 | 98% | 1g |

¥43 | 2023-04-13 | |

| Alichem | A013033252-250mg |

4-Fluoro-2-iodobenzoic acid |

56096-89-0 | 97% | 250mg |

$504.00 | 2023-09-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F120989-1g |

4-Fluoro-2-iodobenzoic acid |

56096-89-0 | 97% | 1g |

¥70.90 | 2023-09-02 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016425-250mg |

4-Fluoro-2-iodobenzoic acid |

56096-89-0 | 97% | 250mg |

¥25 | 2024-05-22 |

4-Fluoro-2-iodobenzoic acid 関連文献

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

5. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

56096-89-0 (4-Fluoro-2-iodobenzoic acid) 関連製品

- 52548-63-7(5-Fluoro-2-iodobenzoic acid)

- 130137-05-2(4,5-Difluoro-2-Iodobenzoic acid)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量